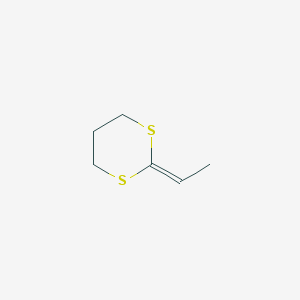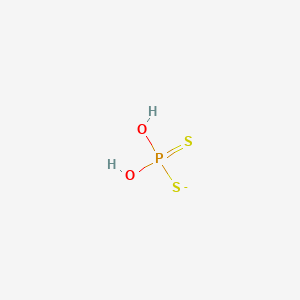![molecular formula C12H14O4 B14651070 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid CAS No. 51927-57-2](/img/structure/B14651070.png)
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is a complex organic compound with the molecular formula C10H10O2 It is known for its unique structure, which includes a naphthalene ring fused with an oxirane ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid typically involves multiple steps. One common method includes the epoxidation of a naphthalene derivative followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Applications De Recherche Scientifique
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another naphthalene derivative with an oxirane ring.
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A similar compound with a different ring fusion pattern.
Uniqueness
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety
Propriétés
Numéro CAS |
51927-57-2 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid |
InChI |
InChI=1S/C10H10O2.C2H4O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8;1-2(3)4/h1-3,9-11H,4-5H2;1H3,(H,3,4) |
Clé InChI |
PTOZUQTUKGCDMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C2C(O2)CC3=C1C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)

![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)




![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)

![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
